molecular formula C16H12N2O2 B3367193 2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide CAS No. 16435-08-8

2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B3367193
CAS No.: 16435-08-8
M. Wt: 264.28 g/mol
InChI Key: HFLAXZPMZOIMTA-UHFFFAOYSA-N
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Description

“2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide” is a chemical compound. It is a derivative of cinnamic acid and is a member of the phenylpropanoid family . It is also known as “2-Cyano-3-(4-hydroxyphenyl)acrylamide” and has a molecular formula of C10H8N2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “Phenyl-conjugated Oligoene dye 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid” was achieved by a chemical method . Another study reported the synthesis of a diazepinone structure using a mixture of (E)-2-cyano-3-(4-nitrophenyl)acrylamide with 2-cyanoacetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula C10H8N2O2 . The compound contains a cyano group (-CN), a phenyl group (C6H5), and an amide group (CONH2).

Properties

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h1-10,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLAXZPMZOIMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357840
Record name 2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16435-08-8
Record name 2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Reactant of Route 2
2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

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